molecular formula C4H11NO3S B1274111 4-Aminobutanesulfonic acid CAS No. 14064-34-7

4-Aminobutanesulfonic acid

Cat. No. B1274111
CAS RN: 14064-34-7
M. Wt: 153.2 g/mol
InChI Key: KNILZINKISHVIQ-UHFFFAOYSA-N
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Description

4-Aminobutanesulfonic acid, also known as taurine, is not directly discussed in the provided papers. However, the papers do provide insights into various substituted 4-aminobutanoic acids and their biochemical properties and synthesis. These compounds are structurally related to 4-aminobutanesulfonic acid and are studied for their potential as substrates or inhibitors of enzymes like gamma-aminobutyric acid aminotransferase (GABA-AT) , which is responsible for the degradation of the inhibitory neurotransmitter GABA.

Synthesis Analysis

The synthesis of substituted 4-aminobutanoic acids has been explored through various methods. One approach involves the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis to yield 3-alkyl-4-aminobutanoic acids . Another method includes the synthesis of optically active beta-amino acids containing an aziridine heterocycle, starting with aspartic acid . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, involving a biocatalytic one-pot cyclic cascade .

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 4-amino-3-phenylbutanoic acid, have been studied using quantum chemical computations and molecular docking. The analysis was based on potential energy distribution (PED) for interpreting IR and Raman spectra, and the theoretical UV-visible range was used to examine the visible absorption maxima .

Chemical Reactions Analysis

Substituted 4-aminobutanoic acids have been tested as substrates for GABA-AT, with varying activities based on the size and bulk of the substituents . The enzyme's active site structure influences the reactivity of these compounds, with some undergoing exclusive elimination to succinic semialdehyde without inactivation of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 4-aminobutanoic acids are influenced by their structure. For instance, the presence of alkyl groups affects their activity as substrates for GABA-AT . The non-linear optical properties, such as dipole moment, polarizability, and molecular first-order hyperpolarizability, of 4-amino-3-phenylbutanoic acid have been computed, indicating potential applications in materials science .

Scientific Research Applications

Thermodynamic Properties and pH Standard Applications

4-Aminobutanesulfonic acid, specifically its derivative N-tris[Hydroxymethyl]-4-aminobutanesulfonic acid (TABS), has been studied for its thermodynamic properties. The dissociation constant pK2 of TABS in water has been determined across a range of temperatures (5-55°C), making it useful as a secondary pH standard in physiological pH range (7-9). This zwitterionic compound's dissociation process has been characterized by deriving related thermodynamic quantities such as ΔG°, ΔH°, ΔS°, and ΔCp° (Roy et al., 2004). Furthermore, TABS has been recommended as a useful pH standard for physiological solutions, which can be beneficial in clinical fluid measurements (Roy et al., 2004).

Biocatalysis in Amino Acid Synthesis

In the field of biocatalysis, 4-Aminobutanesulfonic acid-related compounds have been explored for synthesizing specific amino acids. For instance, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade. This involved coupling an aldol reaction with stereoselective transamination, using formaldehyde and alanine as starting materials (Hernández et al., 2017).

Role in Xenobiotic Degradation

4-Aminobutanesulfonic acid, particularly as sulfanilic acid (4-aminobenzenesulfonic acid), has been identified as a substrate for certain bacteria capable of degrading xenobiotics. Novosphingobium resinovorum SA1, for instance, can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, demonstrating the potential of these compounds in bioremediation and understanding microbial metabolism of aromatic xenobiotics (Hegedűs et al., 2017).

Antimicrobial Applications in Textiles

The application of 4-aminobutanesulfonic acid derivatives in textiles for antimicrobial properties has been explored. Specifically, cotton fabrics treated with quaternary ammonium salts through a 4-aminobenzenesulfonic acid–chloro–triazine adduct demonstrated higher antimicrobial activity compared to untreated fabrics. This suggests potential use in developing antimicrobial textiles (Son et al., 2006).

Safety And Hazards

4-Aminobutanesulfonic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Aminobutanesulfonic acid are not available, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

4-aminobutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNILZINKISHVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161453
Record name 4-Aminobutanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutanesulfonic acid

CAS RN

14064-34-7
Record name 4-Amino-1-butanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14064-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
FH Jumean, NM Abdo, MI Khamis - Thermochimica acta, 2008 - Elsevier
Calorimetric determination of enthalpy changes for the proton ionization of N-tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid (TABS), N-tris(hydroxymethyl)methyl-3-…
Number of citations: 3 www.sciencedirect.com
RN Roy, LN Roy, AN Simon, AC Moore… - Journal of solution …, 2004 - Springer
… N-tris[Hydroxymethyl]-4-aminobutanesulfonic acid (TABS) has been investigated for the determination of the values of the second dissociation constant, pK2, in water at 12 …
Number of citations: 3 link.springer.com
BS Gupta, M Taha, MJ Lee - Journal of Solution Chemistry, 2013 - Springer
… ]-3-aminopropanesulfonic acid (TAPS), N-[tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid (TAPSO), and N-tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid (…
Number of citations: 27 link.springer.com
RN Roy, LN Roy, BJ Tabor, CA Himes… - Journal of solution …, 2004 - Springer
… of the second dissociation constant, pK2, and related thermodynamic quantities of 4-(N-morpholino)butanesulfonic acid (MOBS) and N-tris(hydroxymethyl)4-aminobutanesulfonic acid (…
Number of citations: 9 link.springer.com
S Wernisch, R Pell, W Lindner - Journal of separation science, 2012 - Wiley Online Library
The intramolecular distances of anion and cation exchanger sites of zwitterionic chiral stationary phases represent potential tuning sites for enantiomer selectivity. In this contribution, we …
A Fujii, ES Cook - Journal of medicinal chemistry, 1975 - ACS Publications
Probiotics. Antistaphylococcal and antifibrinolytic activities of .omega.-amino- and .omega.-guanidinoalkanesulfonic acids Page 1 502 Journal of Medicinal Chemistry, 1975, Vol. No. Fuji…
Number of citations: 40 pubs.acs.org
JUN YAMADA, M MASUDA, M TANAKA… - Journal of …, 1983 - jstage.jst.go.jp
… analo s, 3aminopropanesulfonic acid (homotaurine) and 4-aminobutanesulfonic acid (ABSA , on … Keywords ———taurine; homotaurine; 4-aminobutanesulfonic acid; hyperlipidemic …
Number of citations: 7 www.jstage.jst.go.jp
CP Trobacher, SM Clark, GG Bozzo, RT Mullen… - Postharvest biology and …, 2013 - Elsevier
… mM N-tris(hydroxymethyl)methyl1-4-aminobutanesulfonic acid (pH 9), 1.5 mM dithiothreitol, … N-tris(hydroxymethyl)methyl1-4-aminobutanesulfonic acid and 25 mM 3-(cyclohexylamino)-1…
Number of citations: 43 www.sciencedirect.com
T Thiel, L Liczkowski, ST Bissen - Journal of biochemical and biophysical …, 1998 - Elsevier
Four new zwitterionic butanesulfonic acid buffers that are structurally related to four families of Good buffers were evaluated for use in biological systems. These buffers, with pK a values …
Number of citations: 53 www.sciencedirect.com
M Taha, MJ Lee - Journal of Chemical & Engineering Data, 2011 - ACS Publications
… Similar trends were observed (14, 17) when comparing the solubility of N-tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid (TABS) in water with that of [(2-hydroxy-1,1-bis(…
Number of citations: 19 pubs.acs.org

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